

# The Role of C105SR in Mitochondrial Permeability Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C105SR    |           |
| Cat. No.:            | B12386182 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **C105SR**, a novel small-molecule cyclophilin inhibitor, and its significant role in the regulation of the mitochondrial permeability transition pore (mPTP). **C105SR** has demonstrated potent mitoprotective and hepatoprotective properties, positioning it as a promising therapeutic candidate for conditions such as hepatic ischemia-reperfusion injury (IRI). This document outlines the mechanism of action, quantitative efficacy, experimental protocols, and relevant signaling pathways associated with **C105SR**.

# Introduction to C105SR and Mitochondrial Permeability Transition

The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel in the inner mitochondrial membrane.[1][2] Its prolonged opening is a critical event in various forms of cell death, including necrosis and apoptosis, and is implicated in the pathophysiology of numerous diseases, particularly ischemia-reperfusion injury.[1][3][4] A key regulator of the mPTP is cyclophilin D (CypD), a mitochondrial matrix protein with peptidyl-prolyl cis-trans isomerase (PPlase) activity.[1][2][4] By binding to and inhibiting CypD, the opening of the mPTP can be prevented, thus protecting cells from death.[3][4][5]

**C105SR** is a novel, potent, and selective small-molecule inhibitor of cyclophilin D.[1][5][6] It belongs to the family of small-molecule cyclophilin inhibitors (SMCypIs) and has shown superior mitoprotective properties compared to traditional macrocyclic cyclophilin inhibitors like



cyclosporin A (CsA) and alisporivir.[1][5] **C105SR** effectively inhibits the PPIase activity of CypD, leading to the inhibition of mPTP opening, prevention of mitochondrial swelling, and an increase in the calcium retention capacity of mitochondria.[1][6] These actions culminate in the protection of cells against hypoxia/reoxygenation-induced death and significant reduction of tissue damage in in vivo models of hepatic ischemia-reperfusion injury.[1][5][7]

## Quantitative Data on the Efficacy of C105SR

The following tables summarize the quantitative data on the inhibitory and protective effects of **C105SR** in comparison to other cyclophilin inhibitors.

Table 1: Inhibition of CypD PPIase Activity and Mitochondrial Swelling

| Compound            | CypD PPlase Activity IC50<br>(μM) | Ca2+-induced<br>Mitochondrial Swelling<br>IC50 (µM) |
|---------------------|-----------------------------------|-----------------------------------------------------|
| C105SR              | Not explicitly stated, but potent | 0.009 ± 0.001                                       |
| C110SR              | Not explicitly stated             | 0.04 ± 0.005                                        |
| C105 (racemic)      | Not explicitly stated             | 0.69 ± 0.05                                         |
| C110 (racemic)      | Not explicitly stated             | 0.37 ± 0.006                                        |
| Cyclosporin A (CsA) | Not explicitly stated             | 0.05 ± 0.01                                         |
| Alisporivir (ALV)   | Not explicitly stated             | 0.05 ± 0.02                                         |

Data extracted from a study on novel cyclophilin inhibitors.[1]

Table 2: Enhancement of Mitochondrial Calcium Retention Capacity (CRC)



| Compound (at 1 μM)  | Calcium Required to Induce mPTP Opening (nmol Ca2+/mg protein)   |
|---------------------|------------------------------------------------------------------|
| Basal (Control)     | 160 ± 8                                                          |
| C105SR              | EC50 values in the nanomolar range (specific value not provided) |
| Cyclosporin A (CsA) | 328 ± 10                                                         |
| Alisporivir (ALV)   | 373 ± 59                                                         |

Data extracted from a study on novel cyclophilin inhibitors.[1]

Table 3: In Vitro and In Vivo Protective Effects of C105SR

| Experimental<br>Model                 | Endpoint            | C105SR<br>Concentration/Dos<br>e | Protective Effect     |
|---------------------------------------|---------------------|----------------------------------|-----------------------|
| Hypoxia/Reoxygenation in AML-12 cells | LDH Release         | 0.5 μΜ                           | Reduced by ~75%       |
| Hypoxia/Reoxygenation in AML-12 cells | Cell Viability      | 0.5 μΜ                           | Increased by ~75%     |
| Mouse Model of<br>Hepatic IRI         | Hepatocyte Necrosis | 50 mg/kg (s.c.)                  | Significantly reduced |
| Mouse Model of<br>Hepatic IRI         | Serum ALT Levels    | 50 mg/kg (s.c.)                  | Significantly reduced |

Data extracted from various studies on  ${\bf C105SR}.[6][7]$ 

# Signaling Pathway and Mechanism of Action

**C105SR** exerts its protective effects by directly targeting cyclophilin D and inhibiting its activity, which in turn prevents the opening of the mitochondrial permeability transition pore. The signaling cascade is initiated by cellular stress signals, such as those present during ischemia-



reperfusion, leading to mitochondrial calcium overload and increased reactive oxygen species (ROS).



Click to download full resolution via product page

**Figure 1:** Signaling pathway of **C105SR**-mediated inhibition of mPTP opening.

# **Experimental Protocols**

Detailed methodologies for key experiments cited in the literature are provided below.

## **Measurement of Mitochondrial Swelling**

Objective: To assess the ability of C105SR to inhibit Ca2+-induced mitochondrial swelling.

#### Protocol:

- Isolate liver mitochondria from mice.
- Energize the isolated mitochondria.
- Induce mitochondrial swelling by the addition of Ca2+.



- Monitor the swelling by measuring the decrease in light absorbance at 540 nm in a spectrophotometer.
- Perform experiments in the presence of varying concentrations of C105SR, CsA, or ALV to determine the concentration-dependent inhibition of swelling.
- Calculate the IC50 values based on the dose-response curves.[1]

## **Calcium Retention Capacity (CRC) Assay**

Objective: To evaluate the effect of **C105SR** on the ability of mitochondria to sequester Ca2+ before mPTP opening.

#### Protocol:

- Isolate mouse liver mitochondria.
- Suspend the mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).
- Add successive pulses of a known concentration of Ca2+ to the mitochondrial suspension.
- Monitor the extramitochondrial Ca2+ concentration using a fluorometer.
- The point at which the mitochondria can no longer sequester Ca2+ and release it back into the buffer indicates mPTP opening.
- Calculate the total amount of Ca2+ taken up by the mitochondria before pore opening to determine the CRC.
- Perform the assay in the presence and absence of C105SR and reference compounds to assess their effect on CRC.[1]

## In Vitro Hypoxia/Reoxygenation Model

Objective: To determine the protective effect of **C105SR** against cell death induced by hypoxia/reoxygenation.



#### Protocol:

- Culture AML-12 hepatocytes.
- Pre-treat the cells with C105SR or control vehicle at various concentrations.
- Subject the cells to hypoxia (e.g., 1% O2) for a specified duration (e.g., 4 hours).
- Follow the hypoxic period with reoxygenation (e.g., 21% O2) for a further duration (e.g., 2 hours).
- Assess cell death and viability using multiple assays:
  - Lactate Dehydrogenase (LDH) Release: Measure LDH activity in the culture medium as an indicator of plasma membrane damage.
  - Propidium Iodide (PI) Staining: Use fluorescence microscopy to identify cells with compromised plasma membranes that take up PI.
  - Cell Viability Assays: Employ assays such as MTT or CellTiter-Glo to quantify the number of viable cells.
  - Caspase 3/7 Activity: Measure the activity of executioner caspases to assess apoptosis.[1]
     [7]





Click to download full resolution via product page

**Figure 2:** Experimental workflow for the in vitro hypoxia/reoxygenation model.

# In Vivo Model of Hepatic Ischemia-Reperfusion Injury (IRI)

Objective: To evaluate the hepatoprotective effects of C105SR in a mouse model of liver IRI.

### Protocol:

 Administer C105SR (e.g., 50 mg/kg, subcutaneous injection) or vehicle to mice prior to the surgical procedure.



- Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying a portion of the liver (e.g., 70%) for a defined period (e.g., 1 hour).
- Initiate reperfusion by removing the clamp.
- After a set reperfusion time, collect blood and liver tissue samples.
- Analyze serum for markers of liver injury, such as alanine aminotransferase (ALT).
- Process liver tissue for histological analysis to quantify the extent of hepatocyte necrosis.[1]
   [7]

### Conclusion

**C105SR** is a highly potent and promising inhibitor of cyclophilin D that demonstrates significant protective effects against mitochondrial permeability transition-mediated cell death. Its ability to inhibit mPTP opening at nanomolar concentrations, coupled with its demonstrated efficacy in preclinical models of ischemia-reperfusion injury, underscores its potential as a therapeutic agent for a range of pathologies involving mitochondrial dysfunction. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of **C105SR** and other novel SMCypIs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia—reperfusion injury via mitoprotection PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin D regulation of the mitochondrial permeability transition pore PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia-reperfusion injury via mitoprotection PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. C-105SR, a novel cyclophilin inhibitor that shows a robust hepatoprotective profile | BioWorld [bioworld.com]
- To cite this document: BenchChem. [The Role of C105SR in Mitochondrial Permeability Transition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386182#the-role-of-c105sr-in-mitochondrial-permeability-transition]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com